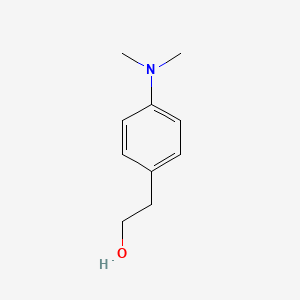

2-(4-(Dimethylamino)phenyl)ethanol

Description

Significance of the Dimethylaminophenyl Moiety in Organic Synthesis and Functional Materials

The dimethylaminophenyl group is a versatile functional group in organic chemistry. nih.gov Its electron-donating nature, stemming from the nitrogen atom's lone pair of electrons, significantly influences the reactivity and properties of the molecule to which it is attached. This moiety can act as a nucleophile and a base, participating in a wide range of chemical reactions. cymitquimica.com

In the realm of functional materials, the dimethylaminophenyl group is a key component in the design of various advanced materials. For instance, chalcones containing this moiety have demonstrated notable antioxidant and anti-inflammatory properties. nih.gov Furthermore, its presence in certain molecular structures has been linked to anticancer and HDAC (histone deacetylase) inhibitory activities. nih.gov The dimethylamino group's ability to participate in charge-transfer interactions also makes it valuable in the development of materials with specific electronic and optical properties.

The versatility of the dimethylaminophenyl moiety extends to its use as a reagent and building block in organic synthesis. For example, N,N-Dimethylformamide (DMF), a common solvent, can also serve as a source of the dimethylamino group or other functional groups in certain reactions. nih.gov

Overview of the Phenylethanol Scaffold in Bioactive Molecules and Synthetic Chemistry

The phenylethanol scaffold is a common structural motif found in a variety of naturally occurring and synthetic bioactive molecules. researchgate.net 2-Phenylethanol (B73330) (2-PE), the parent compound of this scaffold, is known for its characteristic rose-like aroma and is widely used in the fragrance and food industries. nih.govmdpi.com

Beyond its sensory properties, the phenylethanol framework is a key component of many biologically active compounds. For instance, derivatives of phenylethanol are found in plants like Rhodiola rosea and are associated with a range of pharmacological effects, including antioxidant and neuroprotective activities. researchgate.netnih.govresearchgate.net The bacteriostatic activity of some 2-phenylethanol derivatives has also been reported, with their effectiveness correlating with their hydrophobicity and ability to interact with cell membranes. nih.gov

In synthetic chemistry, the phenylethanol scaffold serves as a valuable building block for the construction of more complex molecules. nih.gov Its hydroxyl group and phenyl ring can be readily modified to create a diverse array of derivatives with tailored properties. The synthesis of phenylethanol and its derivatives can be achieved through various chemical and biotechnological routes, including the biotransformation of amino acids like L-phenylalanine. nih.govnih.gov

Research Trajectories and Gaps in the Study of 2-(4-(Dimethylamino)phenyl)ethanol

Current research on this compound has highlighted its potential in specific applications. It has been investigated as an accelerator for the curing of bone cement, demonstrating greater effectiveness than N,N-dimethyl-p-toluidine in this context. sigmaaldrich.comsigmaaldrich.com Additionally, it has been utilized in studies comparing the efficiency of different photo-initiating systems for the photopolymerization of dental resins. sigmaaldrich.comsigmaaldrich.com

Despite these applications, there are notable gaps in the comprehensive understanding of this compound. While the individual significance of the dimethylaminophenyl moiety and the phenylethanol scaffold is well-documented, the synergistic effects of their combination in this compound are less explored. Further research is needed to fully elucidate its reactivity, spectroscopic properties, and potential biological activities.

Future research could focus on:

Detailed Spectroscopic Analysis: Comprehensive characterization using techniques like 1H NMR, 13C NMR, IR, and mass spectrometry to build a complete spectroscopic profile. While some data is available, a more in-depth analysis would be beneficial. chemicalbook.com

Exploration of Biological Activity: Given the known bioactivities of both the dimethylaminophenyl and phenylethanol components, a systematic investigation into the potential pharmacological effects of this compound is warranted.

Applications in Materials Science: Investigating its potential as a monomer or additive in the synthesis of new polymers or functional materials with unique optical or electronic properties.

Synthetic Methodology: Developing more efficient and sustainable synthetic routes for its preparation. google.com

Propriétés

IUPAC Name |

2-[4-(dimethylamino)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)10-5-3-9(4-6-10)7-8-12/h3-6,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTPAAZQBPSVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049309 | |

| Record name | p-N,N-Dimethylaminophenethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50438-75-0 | |

| Record name | N,N-Dimethyl-p-aminophenethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050438750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-N,N-Dimethylaminophenethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(Dimethylamino)phenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYL-P-AMINOPHENETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84GFY3663N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 4 Dimethylamino Phenyl Ethanol

Established Synthetic Routes for 2-(4-(Dimethylamino)phenyl)ethanol

Conventional methods for synthesizing this compound often involve multi-step procedures. These established routes provide a foundational understanding of the chemical transformations required to obtain the target molecule.

Conventional Synthetic Approaches and Reaction Conditions

A common approach to synthesizing phenylethanol derivatives involves the Grignard reaction. pearson.comgoogle.com This method utilizes a Grignard reagent, an organomagnesium compound, which acts as a nucleophile and attacks an electrophilic carbon atom, typically in a carbonyl group. pearson.com For the synthesis of 2-phenylethanol (B73330), a suitable Grignard reagent is reacted with formaldehyde, followed by hydrolysis to yield the alcohol. pearson.com Another conventional method is the Friedel-Crafts reaction, which involves the alkylation of an aromatic ring. google.commdpi.com For instance, the alkylation of benzene (B151609) with ethylene (B1197577) oxide using a catalyst like aluminum chloride can produce 2-phenylethanol. mdpi.com However, this method can be associated with the use of corrosive and environmentally hazardous reagents. mdpi.com

Reduction of a corresponding nitrile is another pathway. For example, 4-[2-(dimethylamino)ethoxy]benzonitrile (B110316) can be reduced to 4-[2-(dimethylamino)ethoxy]benzylamine (B129024) using sodium borohydride (B1222165) in the presence of a copper(II)sulfate catalyst. google.com While not a direct synthesis of the target molecule, this demonstrates a relevant reduction step.

A patented method describes the preparation of 2-(N, N- dimethylamino)-2 phenyl butanol through a multi-step process starting from propiophenone. patsnap.com This involves an addition reaction with sodium cyanide and dimethylamine (B145610), followed by hydrolysis, esterification, and finally reduction to obtain the desired alcohol. patsnap.com

The following table summarizes a conventional synthesis approach for a related compound, 2-(N, N- dimethylamino)-2 phenyl butanol, which illustrates a typical multi-step synthesis involving addition, hydrolysis, esterification, and reduction reactions.

| Step | Reaction | Reagents and Conditions |

| 1 | Addition Reaction | Propiophenone, sodium cyanide, 40% dimethylamine methanol (B129727) solution, water, 0.3 MPa pressure, 60-80°C for 8 hours. patsnap.com |

| 2 | Hydrolysis | The product from step 1 is refluxed under alkaline conditions (pH ≥ 12). patsnap.com |

| 3 | Esterification | The product from step 2 is refluxed with alcohol and concentrated sulfuric acid. patsnap.com |

| 4 | Reduction | The product from step 3 is reacted with a reducing agent and water. patsnap.com |

This table is based on a patented method for a structurally similar compound and illustrates a conventional multi-step synthetic sequence.

Role of Starting Materials and Reagents in Reaction Yield and Purity

The choice of starting materials and reagents is critical in determining the yield and purity of the final product. In the synthesis of phenylethanol derivatives, the purity of the initial reactants, such as styrene (B11656) oxide, directly impacts the purity of the resulting 2-phenylethanol. google.com The use of specific promoters, like sodium hydroxide (B78521), in the catalytic hydrogenation of styrene oxide has been shown to significantly influence the conversion rate and selectivity of the reaction. google.com For example, using sodium hydroxide as a promoter at 50°C resulted in a 90% conversion of styrene oxide with 99.0% selectivity for 2-phenylethanol. google.com In contrast, using pyridine (B92270) as a promoter under similar conditions resulted in a much lower conversion rate of 30%. google.com

The solvent also plays a crucial role. In many organic syntheses, polar organic solvents like methanol, ethanol (B145695), and dimethylformamide (DMF) are preferred due to their polarity, which can increase the reaction rate. mdpi.com

Advanced Synthetic Strategies and Process Optimization

Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and scalable methods for producing chemical compounds. These strategies are applicable to the synthesis of this compound and its derivatives.

Catalytic Approaches in the Synthesis of Phenylethanol Derivatives

Catalytic methods are at the forefront of modern organic synthesis. nih.gov In the context of phenylethanol derivatives, catalytic hydrogenation of styrene oxide is a prominent method. google.comgoogle.com This process often employs supported transition metal catalysts, such as palladium on carbon (Pd/C), silica, or alumina. google.comgoogle.com The use of a catalyst allows the reaction to proceed under milder conditions and with higher selectivity compared to stoichiometric reagents. google.com For instance, the catalytic hydrogenation of styrene oxide using 1% Pd/C in methanol with sodium hydroxide as a promoter at 40°C and 300 psig hydrogen pressure yielded 99.31% selectivity for 2-phenylethanol with a 45% conversion of styrene oxide. google.com

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. nih.gov Key aspects of green chemistry include the use of safer solvents (like water or biodegradable solvents), renewable feedstocks, and catalytic reactions to improve atom economy and reduce waste. mdpi.comnih.gov

In the synthesis of phenylethanol derivatives, moving away from hazardous reagents like those used in classical Friedel-Crafts reactions towards catalytic hydrogenation is a step towards a greener process. mdpi.comgoogle.com The use of water as a solvent and the development of solvent-free synthesis methods are also key areas of research in green chemistry. mdpi.comnih.gov The ultimate goal is to develop synthetic routes that are not only efficient but also environmentally benign. nih.gov

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of organic compounds, including active pharmaceutical ingredients (APIs). umontreal.cathieme.deresearchgate.net This approach involves performing chemical reactions in a continuous stream rather than in a traditional batch reactor. umontreal.ca Flow chemistry offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation and seamless integration of multiple reaction steps. thieme.dethieme-connect.de

Mechanistic Investigations of this compound Formation Reactions

The synthesis of this compound can be achieved through various reaction pathways. Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions and achieving desired product yields. This section delves into the proposed reaction mechanisms for key synthetic steps, explores the kinetics of these pathways, and considers the stereochemical outcomes.

Proposed Reaction Mechanisms for Key Synthetic Steps

The formation of this compound typically involves the creation of the ethanol group attached to the phenyl ring. Two primary strategies for this are the reduction of a suitable precursor or the formation of a carbon-carbon bond using a Grignard reagent.

Reduction of 4-(Dimethylamino)phenylacetic Acid Derivatives:

One common route involves the reduction of derivatives of 4-(dimethylamino)phenylacetic acid, such as esters or the carboxylic acid itself. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is often employed for this transformation. masterorganicchemistry.compearson.comyoutube.com

The proposed mechanism for the reduction of an ester of 4-(dimethylamino)phenylacetic acid with LiAlH₄ proceeds in several steps:

Nucleophilic Attack by Hydride: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This addition breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate. libretexts.org

Elimination of the Alkoxy Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, leading to the elimination of the alkoxy group (-OR) as a leaving group. This step results in the formation of an aldehyde, 4-(dimethylamino)phenylacetaldehyde.

Second Hydride Attack: The newly formed aldehyde is also susceptible to reduction by LiAlH₄. A second hydride ion attacks the carbonyl carbon of the aldehyde, once again forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Protonation: Finally, an acidic workup is performed to protonate the resulting alkoxide ion, yielding the final product, this compound. youtube.com

The reduction of the carboxylic acid itself follows a slightly different initial step. The acidic proton of the carboxylic acid first reacts with a hydride ion in an acid-base reaction to form hydrogen gas and a lithium carboxylate salt. This is then followed by the reduction of the carboxylate to the primary alcohol, which is a more complex process but ultimately delivers the same product after workup. youtube.com

Grignard Reaction with Formaldehyde:

An alternative synthetic approach involves the use of a Grignard reagent. In this method, a Grignard reagent derived from a 4-(dimethylamino)phenyl halide, such as 4-bromo-N,N-dimethylaniline, is reacted with formaldehyde.

The proposed mechanism for this Grignard reaction is as follows:

Formation of the Grignard Reagent: The process begins with the formation of the Grignard reagent, 4-(dimethylamino)phenylmagnesium bromide. This is achieved by reacting 4-bromo-N,N-dimethylaniline with magnesium metal in an anhydrous ether solvent. leah4sci.comnumberanalytics.comumkc.edu The magnesium inserts into the carbon-bromine bond, creating a highly polar carbon-magnesium bond where the carbon atom is nucleophilic.

Nucleophilic Addition to Formaldehyde: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. This addition reaction breaks the pi bond of the carbonyl group and forms a new carbon-carbon bond, resulting in a magnesium alkoxide intermediate. wisc.edumasterorganicchemistry.com

Protonation: The final step is an acidic workup, where the alkoxide intermediate is protonated to yield this compound. umkc.edu

| Synthetic Method | Key Reactants | Key Intermediates | General Conditions |

| Reduction | 4-(Dimethylamino)phenylacetic acid ester, LiAlH₄ | Tetrahedral alkoxide, 4-(Dimethylamino)phenylacetaldehyde | Anhydrous ether solvent, followed by acidic workup |

| Grignard Reaction | 4-Bromo-N,N-dimethylaniline, Mg, Formaldehyde | 4-(Dimethylamino)phenylmagnesium bromide, Magnesium alkoxide | Anhydrous ether solvent, followed by acidic workup |

Kinetic Studies of Synthesis Pathways

Detailed kinetic studies specifically for the synthesis of this compound are not extensively reported in the available literature. However, general principles of the kinetics of the involved reactions can be discussed.

The reduction of esters with lithium aluminum hydride is generally a very fast and exothermic reaction. The rate is dependent on several factors, including the concentration of the reactants, the solvent used, and the temperature. Due to the high reactivity of LiAlH₄, these reactions are typically carried out at low temperatures to control the reaction rate and prevent side reactions.

Similarly, the Grignard reaction is also known to be rapid. The rate of reaction is influenced by the purity of the magnesium, the nature of the halide in the organohalide, and the solvent. The formation of the Grignard reagent itself can have an induction period, after which the reaction proceeds briskly.

Without specific experimental data for the synthesis of this compound, a quantitative analysis of the reaction kinetics is not possible. However, based on the nature of the reactions, it can be inferred that both the reduction and Grignard pathways are generally efficient and proceed to completion under the appropriate conditions.

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy serves as a cornerstone in the structural analysis of 2-(4-(Dimethylamino)phenyl)ethanol, providing detailed information about its atomic arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) is a powerful tool for identifying the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl3), displays characteristic signals corresponding to the different types of protons present. chemicalbook.com

The aromatic protons on the phenyl ring typically appear as a multiplet in the downfield region of the spectrum. rsc.org Specifically, the protons on the phenyl ring show distinct signals. chemicalbook.com The two protons ortho to the ethanol (B145695) substituent and the two protons ortho to the dimethylamino group are represented by a multiplet observed between δ 7.28 and 7.24 ppm. Another multiplet, integrating to four protons, is seen at δ 6.92 ppm, with a complex splitting pattern (ddd, J = 8.8, 4.5, 1.9 Hz). A triplet of triplets at δ 6.70 ppm (J = 8.9, 2.3 Hz) corresponds to one proton. rsc.org

The protons of the ethyl group, -CH2CH2OH, also give rise to distinct signals. The two protons of the methylene (B1212753) group attached to the phenyl ring (-CH2-Ar) and the two protons of the methylene group attached to the hydroxyl group (-CH2-OH) are observed as a multiplet. rsc.org In a reported spectrum, the methylene protons adjacent to the hydroxyl group appear as a triplet at approximately 3.86 ppm, while the methylene protons adjacent to the aromatic ring appear as a triplet at around 2.89 ppm. rsc.org

The six protons of the dimethylamino group (-N(CH3)2) typically appear as a singlet in the upfield region of the spectrum. chemicalbook.com A singlet for these six protons has been reported at δ 2.35 ppm. rsc.org Another key signal is from the hydroxyl proton (-OH), which is often observed as a broad singlet. rsc.org This broad signal has been reported at δ 2.18 ppm. rsc.org

A summary of the observed ¹H NMR chemical shifts for this compound is presented in the table below.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Reference |

| Aromatic | 7.28 - 7.24 | m | 2H | rsc.org | |

| Aromatic | 6.92 | ddd | 8.8, 4.5, 1.9 | 4H | rsc.org |

| Aromatic | 6.70 | tt | 8.9, 2.3 | 1H | rsc.org |

| -CH2- (adjacent to OH) | 3.86 | t | 6.7 | 2H | rsc.org |

| -CH2- (adjacent to Ar) | 2.89 | t | 6.7 | 2H | rsc.org |

| -N(CH3)2 | 2.35 | s | 6H | rsc.org | |

| -OH | 2.18 | br | 1H | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. The ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom. chemicalbook.com

The carbon atoms of the phenyl ring resonate in the downfield region, typically between 110 and 150 ppm. The chemical shifts of these carbons are influenced by the electron-donating dimethylamino group and the electron-withdrawing ethanol substituent. The carbon atom attached to the dimethylamino group is expected to be shielded, while the carbon atom attached to the ethanol group will be deshielded. The quaternary carbon of the phenyl ring attached to the ethanol group appears at approximately 141.1 ppm. The other quaternary carbon, bonded to the dimethylamino group, is found at about 137.1 ppm. The methine carbons of the aromatic ring show signals at 129.1 ppm and 126.4 ppm. rsc.org

The carbon atoms of the ethanol substituent also have characteristic chemical shifts. The carbon of the methylene group attached to the phenyl ring (-CH2-Ar) and the carbon of the methylene group attached to the hydroxyl group (-CH2-OH) are observed in the upfield region. The carbon of the -CH2-OH group is typically found further downfield due to the electronegativity of the oxygen atom, with a reported value of 75.9 ppm. The carbon of the -CH2-Ar group appears at a higher field. rsc.org

The two equivalent methyl carbons of the dimethylamino group give rise to a single signal in the upfield region of the spectrum, reported at 21.1 ppm. rsc.org

A summary of the observed ¹³C NMR chemical shifts is provided in the table below.

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

| Quaternary Aromatic (C-CH2) | 141.1 | rsc.org |

| Quaternary Aromatic (C-N) | 137.1 | rsc.org |

| Methine Aromatic (CH) | 129.1 | rsc.org |

| Methine Aromatic (CH) | 126.4 | rsc.org |

| -CH2- (adjacent to OH) | 75.9 | rsc.org |

| -N(CH3)2 | 21.1 | rsc.org |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While ¹H and ¹³C NMR are the most common techniques for the structural elucidation of this compound, advanced NMR methods can provide even more detailed information. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the assignments made from 1D spectra.

Solid-state NMR could be employed to study the compound in its solid form, providing insights into its crystalline structure and polymorphism. sigmaaldrich.com However, specific research applying these advanced techniques to this compound is not extensively documented in the readily available literature.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups in the molecule. rsc.org A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. researchgate.net The C-H stretching vibrations of the aromatic ring and the alkyl chain are typically observed in the 3100-2850 cm⁻¹ region. researchgate.net

The C-N stretching vibration of the aromatic amine is expected to appear in the 1360-1250 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1450 cm⁻¹ region. researchgate.net The C-O stretching vibration of the primary alcohol is typically found in the 1050-1000 cm⁻¹ range. rsc.org

A summary of key FT-IR absorption bands is presented below.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| O-H stretch (alcohol) | 3400-3200 (broad) | researchgate.net |

| C-H stretch (aromatic and alkyl) | 3100-2850 | researchgate.net |

| C=C stretch (aromatic) | 1600-1450 | researchgate.net |

| C-N stretch (aromatic amine) | 1360-1250 | researchgate.net |

| C-O stretch (primary alcohol) | 1050-1000 | rsc.org |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While specific Raman data for this compound is not widely published, one would expect to observe strong Raman scattering for the symmetric vibrations of the aromatic ring and the C-C backbone. The non-polar bonds in the molecule would generally produce stronger Raman signals compared to their IR absorptions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound through ionization and analysis of fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed for the analysis of this compound, particularly in the context of identifying its presence in complex mixtures and studying its fragmentation behavior. In GC-MS, the compound is first separated from other components in a gas chromatograph before being introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and a base peak resulting from a specific fragmentation pathway.

A key fragmentation process observed is the benzylic cleavage, which leads to the formation of the highly stable 4-(dimethylamino)benzyl cation. This fragment typically appears as the base peak in the mass spectrum at an m/z of 134. This fragmentation is a characteristic feature used for its identification.

Table 1: Characteristic GC-MS Fragmentation Data for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity |

| [M]+ (Molecular Ion) | 179 | Moderate |

| [M-CH2OH]+ | 148 | Low |

| [M-C2H4OH]+ | 134 | Base Peak |

Note: The relative intensities are qualitative and can vary depending on the specific instrument and analytical conditions.

High-Resolution Mass Spectrometry (HRMS) provides the capability to determine the elemental composition of this compound and its fragments with very high precision. This technique is crucial for confirming the molecular formula of the compound, which is C₁₀H₁₅NO. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing unambiguous identification. The exact mass of the protonated molecule [M+H]⁺ of this compound is a key value sought in HRMS analysis for its definitive confirmation in a sample.

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, are vital for understanding the photophysical properties of this compound, which are dominated by the electronic transitions within the dimethylaminophenyl chromophore.

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound dissolved in various solvents exhibits characteristic absorption bands that arise from electronic transitions within the molecule. The spectrum is typically dominated by a strong absorption band in the UV region, which is attributed to a π → π* transition within the aromatic ring, influenced by the electron-donating dimethylamino group. The position and intensity of this band can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity is indicative of a change in the dipole moment of the molecule upon electronic excitation.

Table 2: Typical UV-Vis Absorption Maxima for this compound in Different Solvents

| Solvent | Absorption Maximum (λmax) |

| Cyclohexane | ~255 nm |

| Acetonitrile | ~260 nm |

| Methanol (B129727) | ~262 nm |

Note: These values are approximate and can vary slightly based on experimental conditions.

Derivatives of dimethylaminophenyl, including this compound, often exhibit fluorescence, a form of photoluminescence. Upon absorption of UV light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process that is observed as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted to a longer wavelength (Stokes shift).

The fluorescence properties, including the quantum yield and lifetime, are highly dependent on the molecular environment. In non-polar solvents, many dimethylaminophenyl derivatives exhibit a single fluorescence band. However, in polar solvents, they can exhibit dual fluorescence, which is attributed to the formation of a twisted intramolecular charge transfer (TICT) state. This phenomenon is a subject of extensive research in the field of photophysics.

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data is fundamental for understanding its physical properties and for computational modeling studies. While specific crystallographic data for this compound is not widely published in readily accessible literature, the general methodology would involve growing a single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern to solve the crystal structure.

Single-Crystal X-ray Diffraction for Solid-State Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the material. The subsequent diffraction pattern is analyzed to generate a detailed model of the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

Despite a thorough search of scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for this compound is not publicly available at this time. The determination of its crystal structure would provide invaluable information, such as:

Crystal System and Space Group: These parameters define the symmetry of the unit cell, the fundamental repeating unit of the crystal lattice.

Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) are determined with high precision.

Molecular Conformation: The exact spatial orientation of the dimethylamino group, the phenyl ring, and the ethanol substituent would be revealed, including torsional angles.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonding (involving the hydroxyl group) and van der Waals forces, which govern the packing of molecules in the crystal, would be identified.

The generation of such data would require the successful growth of high-quality single crystals of this compound and subsequent analysis using a diffractometer. The resulting crystallographic information would be essential for computational modeling and for understanding the compound's physical properties, such as its melting point and solubility.

Interactive Data Table: Hypothetical Single-Crystal X-ray Diffraction Data

Since experimental data is not available, the following table is a hypothetical representation of the kind of information that would be obtained from a single-crystal X-ray diffraction study.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1020.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.075 |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used to identify crystalline phases and to analyze the structural properties of powdered or polycrystalline solid samples. In PXRD, a monochromatic X-ray beam is directed at the sample, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline material.

As with single-crystal data, a specific, experimentally-derived powder X-ray diffraction pattern for this compound is not readily found in the public domain. The acquisition of a PXRD pattern would be highly beneficial for:

Phase Identification: Comparing the experimental pattern to a database of known patterns can confirm the identity and purity of a synthesized batch of the compound.

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of the sample.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This is critical in pharmaceutical and materials science, as different polymorphs can have different physical properties.

A typical PXRD analysis would involve recording the diffraction pattern over a range of 2θ angles and noting the positions and relative intensities of the diffraction peaks. This data can then be used for qualitative and quantitative analysis of the crystalline material.

Interactive Data Table: Illustrative Powder X-ray Diffraction Peaks

The following table provides an illustrative example of what a powder X-ray diffraction dataset for this compound might look like. The peak positions (2θ) and their relative intensities are key characteristics.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 75 |

| 23.5 | 3.78 | 40 |

| 28.9 | 3.09 | 50 |

Computational Chemistry and Theoretical Modeling of 2 4 Dimethylamino Phenyl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 2-(4-(Dimethylamino)phenyl)ethanol. These methods provide a molecular-level understanding of its behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, such as those using the B3LYP functional with a 6-311++G** basis set, can provide detailed information about its molecular geometry and vibrational frequencies sphinxsai.com. Such studies on analogous molecules like N,N-dimethylaniline have been used to simulate FT-IR and FT-Raman spectra with high accuracy sphinxsai.com.

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In similar N,N-dimethylaniline derivatives, the N,N-dimethylaniline ring acts as an electron donor researchgate.net. The HOMO is typically localized on the electron-rich dimethylamino-substituted phenyl ring, while the LUMO's position is influenced by the substituents. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge distribution and intramolecular interactions, such as the donor-acceptor interactions that contribute to the molecule's stability acs.orgsemanticscholar.org. For this compound, NBO analysis would likely show significant delocalization of the nitrogen lone pair into the phenyl ring's π-system, a key factor in its electronic behavior.

Ab Initio Methods for High-Accuracy Calculations

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for calculating molecular properties, albeit at a greater computational cost nih.govacs.org. For molecules like phenethylamine (B48288), a structural analog of our target compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) with extensive basis sets (e.g., cc-pVTZ) have been used to accurately calculate conformational energies and non-bonded interactions acs.org.

These high-accuracy calculations are crucial for understanding the subtle forces that determine the three-dimensional structure of this compound. The interaction between the ethanol (B145695) side chain and the dimethylaminophenyl ring, including potential intramolecular hydrogen bonding and steric effects, can be precisely modeled. However, studies on similar systems have shown that achieving high accuracy requires careful consideration of basis set superposition error (BSSE), which can be significant for non-bonded interaction energies acs.org. For complex molecules, a combination of DFT for geometry optimization and higher-level ab initio single-point calculations is often employed to balance accuracy and computational feasibility certifico.com.

Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) Predictions

The Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are crucial descriptors for predicting a molecule's pharmacokinetic properties. TPSA is calculated based on the surface contributions of polar atoms and is a good indicator of a molecule's ability to permeate cell membranes. Lipophilicity, represented by LogP, describes the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) phase.

For this compound, these properties have been computationally predicted.

| Descriptor | Value | Description |

| Topological Polar Surface Area (TPSA) | 23.5 Ų | The TPSA is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. |

| XLogP3 | 1.5 | A computationally predicted value for the logarithm of the octanol/water partition coefficient, indicating its lipophilicity. |

Table 1: Predicted Physicochemical Properties of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment youtube.com.

Simulating Solvent Effects on Molecular Conformation

The conformation of this compound is influenced by its surrounding solvent. In an aqueous environment, water molecules can form hydrogen bonds with the hydroxyl group of the ethanol side chain and, to a lesser extent, with the nitrogen atom of the dimethylamino group. MD simulations can model these interactions explicitly, showing how the solvent shell influences the molecule's preferred shape nih.gov.

Protein-Ligand Interaction Dynamics (if applicable to derivatives)

Derivatives of this compound, particularly those within the broader class of phenethylamines, are known to interact with biological targets. For instance, phenethylamine derivatives can bind to the dopamine (B1211576) transporter (DAT) and are agonists of the trace amine-associated receptor 1 (TAAR1) nih.govwikipedia.org.

Molecular dynamics simulations are an invaluable tool for studying these protein-ligand interactions. By docking a derivative of this compound into the binding site of a target protein, MD simulations can be used to:

Assess the stability of the binding pose over time.

Identify key amino acid residues involved in the interaction.

Characterize the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

Estimate the free energy of binding.

For example, a simulation might show a derivative forming a crucial hydrogen bond between its hydroxyl or amino group and a polar residue in the receptor's binding pocket, a common feature in protein-ligand binding nih.gov. The dynamics of the simulation can also reveal conformational changes in the protein upon ligand binding.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting the spectroscopic parameters of this compound, offering a theoretical basis for experimental observations.

Theoretical calculations, often employing Density Functional Theory (DFT), can predict the Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectra of molecules. For compounds structurally related to this compound, DFT methods like B3LYP with a 6-311+G(d,p) basis set have been used to compute electronic absorption parameters, including UV-Vis wavelengths and frontier molecular orbitals (HOMO-LUMO). researchgate.net Such calculations help in understanding the electronic transitions within the molecule. niscpr.res.inniscpr.res.in For instance, the HOMO-LUMO energy gap can suggest the relative stability of the compound. niscpr.res.in

Similarly, computational NMR predictions for related structures have shown good agreement with experimental data. niscpr.res.inresearchgate.net Theoretical chemical shifts for protons and carbons are calculated and can be correlated with experimental spectra to aid in structural elucidation. researchgate.netniscpr.res.inresearchgate.net

Table 1: Predicted Spectroscopic Data for a Structurally Related Compound (Illustrative)

| Parameter | Predicted Value | Experimental Value | Method |

| UV-Vis λmax | 348 nm | 346 nm | B3LYP/6-31G(d,p) niscpr.res.inresearchgate.net |

| ¹H NMR (aromatic) | δ 7.13-9.02 ppm | δ 7.19-8.94 ppm | B3LYP/6-31G(d,p) niscpr.res.inresearchgate.net |

| ¹³C NMR (C5) | δ 150.94 ppm | δ 150.30 ppm | B3LYP/6-31G(d,p) niscpr.res.inresearchgate.net |

Note: The data in this table is illustrative and based on a structurally related molecule from the literature. Specific computational predictions for this compound may vary.

Vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. For molecules like 2-phenylethanol (B73330), a structurally similar compound, DFT (B3LYP) and Møller-Plesset perturbation theory (MP2) have been used to compute vibrational frequencies. nih.gov These calculations help in assigning the normal modes of vibration and understanding the conformational preferences of the molecule. nih.govresearchgate.net For instance, studies on 2-phenylethanol have shown that the gauche conformation is stabilized by an interaction between the hydroxyl hydrogen and the phenyl ring. nih.gov The calculated frequencies for various vibrational modes, such as C-H and O-H stretching, often show good agreement with experimental data. researchgate.netscirp.org

Table 2: Calculated vs. Experimental Vibrational Frequencies for Related Molecules (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Method |

| C=N Stretch | 1556, 1533 | 1560 | B3LYP/6-311++G(d,p) scirp.org |

| C-Cl Stretch | 451 | 512 (IR), 475.8 (Raman) | B3LYP/6-311++G(d,p) scirp.org |

| O-H Stretch (Ethanol) | 3754.68 | 3781 | researchgate.net |

Note: The data in this table is illustrative and based on related molecules from the literature. Specific vibrational frequencies for this compound would require dedicated calculations.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies (based on derivatives)

SAR and QSAR studies are fundamental in medicinal chemistry for designing and optimizing drug candidates. These studies analyze the relationship between the chemical structure of a compound and its biological activity.

Drug design strategies can be broadly categorized into ligand-based and structure-based approaches. nih.govnih.gov

Ligand-based drug design is employed when the 3D structure of the biological target is unknown. nih.gov It relies on the knowledge of molecules that bind to the target to develop a pharmacophore model or a QSAR model. nih.govnih.gov The underlying principle is that molecules with similar structures are likely to exhibit similar biological activities. temple.edu

Structure-based drug design (SBDD) utilizes the known 3D structure of the target protein, often determined through X-ray crystallography or NMR spectroscopy. nih.govdrugdesign.org This approach involves docking potential ligands into the active site of the target to predict binding affinity and mode of interaction. drugdesign.org The iterative process of SBDD has been successful in developing inhibitors for various targets, including HIV-1 protease. drugdesign.org

For derivatives of this compound, SAR studies would involve synthesizing and testing a series of related compounds to understand how modifications to the structure affect their biological activity. nih.govchemrxiv.org

Pharmacophore modeling is a key component of ligand-based drug design. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.govnih.gov

Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify new potential hits that match the pharmacophore's features. nih.govnih.govmdpi.com This process helps to filter promising candidates from vast chemical databases for further experimental testing. nih.gov The steps in pharmacophore-based virtual screening typically include:

Generation of a pharmacophore model based on a set of known active compounds. nih.gov

Validation of the model to ensure it can differentiate between active and inactive molecules. nih.gov

Screening of a compound database against the validated pharmacophore model. mdpi.comresearchgate.net

Further evaluation of the identified hits using methods like molecular docking and ADME/Toxicity predictions. mdpi.com

This approach has been successfully used to identify novel inhibitors for various targets. nih.govmdpi.com

Chemical Reactivity and Derivatization Research

Reactions Involving the Hydroxyl Group

The primary alcohol moiety is a key site for derivatization, readily undergoing reactions typical of aliphatic alcohols, such as esterification, etherification, and oxidation.

The hydroxyl group of 2-(4-(Dimethylamino)phenyl)ethanol can be converted into esters and ethers through various synthetic methods.

Esterification: This transformation is commonly achieved through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a viable method. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol can be used in a large excess or water can be removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com For instance, reacting this compound with acetic anhydride can yield 2-(4-(dimethylamino)phenyl)ethyl acetate. Research on analogous compounds like 2-phenylethanol (B73330) shows successful conversion into propionate and butyrate esters, indicating similar reactivity for the title compound. nih.gov

Etherification: The synthesis of ethers from the alcohol can be accomplished via methods like the Williamson ether synthesis, although this typically involves deprotonating the alcohol to form an alkoxide first. Alternatively, dehydrative coupling with another alcohol or reaction with alkyl halides under appropriate conditions can yield the corresponding ether. For example, benzyl alcohols can be chemoselectively converted to their methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide in methanol (B129727) or ethanol (B145695). organic-chemistry.org

| Reaction Type | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | Acetic Anhydride | Pyridine (B92270) or DMAP | 2-(4-(Dimethylamino)phenyl)ethyl acetate |

| Fischer Esterification | Propanoic Acid | H₂SO₄ (catalytic) | 2-(4-(Dimethylamino)phenyl)ethyl propanoate |

| Etherification | Sodium Hydride, then Methyl Iodide | THF | 1-(2-methoxyethyl)-4-(dimethylamino)benzene |

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed. chemguide.co.uklibretexts.org

Partial Oxidation to Aldehyde: The selective oxidation to 2-(4-(dimethylamino)phenyl)acetaldehyde requires the use of mild oxidizing agents and conditions that prevent overoxidation. libretexts.org Reagents such as pyridinium chlorochromate (PCC) in dichloromethane (DCM) are effective for this transformation. organic-chemistry.org Another common method involves using an acidified solution of potassium dichromate(VI) with an excess of the alcohol and immediately distilling the aldehyde product as it forms to protect it from further oxidation. chemguide.co.uklibretexts.org The lower boiling point of the aldehyde compared to the alcohol, due to the aldehyde's inability to form hydrogen bonds, facilitates this separation. youtube.com

Full Oxidation to Carboxylic Acid: To achieve complete oxidation to 2-(4-(dimethylamino)phenyl)acetic acid, stronger oxidizing agents or more vigorous conditions are necessary. nsf.gov This is typically accomplished by heating the alcohol under reflux with an excess of an oxidizing agent like potassium dichromate(VI) or sodium dichromate(VI) in acidified solution. chemguide.co.uklibretexts.org The reflux setup ensures that any intermediate aldehyde remains in the reaction mixture to be fully oxidized to the carboxylic acid. libretexts.org

| Desired Product | Reagent | Conditions |

|---|---|---|

| 2-(4-(Dimethylamino)phenyl)acetaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous Dichloromethane (DCM) |

| 2-(4-(Dimethylamino)phenyl)acetaldehyde | Na₂Cr₂O₇ / H₂SO₄ | Excess alcohol, immediate distillation |

| 2-(4-(Dimethylamino)phenyl)acetic acid | K₂Cr₂O₇ / H₂SO₄ | Excess oxidizing agent, heat under reflux |

Reactions of the Dimethylamino Group

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, imparting both basic and nucleophilic characteristics to the molecule.

The dimethylamino group is a tertiary amine, and its lone pair of electrons can readily accept a proton, making it a Brønsted-Lowry base. In terms of nucleophilicity, amines generally follow the trend of increasing strength with increasing substitution (primary < secondary), although tertiary amines can be less nucleophilic than secondary amines in some cases due to steric hindrance. masterorganicchemistry.com However, the dimethylamino group is relatively small, and research trends suggest that tertiary amines are often one to two orders of magnitude more nucleophilic than comparable secondary amines. masterorganicchemistry.com This strong nucleophilicity allows the nitrogen atom to attack electron-deficient centers, initiating a variety of chemical reactions.

The nucleophilic nitrogen can react with electrophiles such as alkyl halides and acylating agents.

Alkylation: Reaction with an alkyl halide, such as methyl iodide, results in the N-alkylation of the dimethylamino group. This SN2 reaction leads to the formation of a quaternary ammonium salt. For example, reaction with methyl iodide would yield 2-(4-(dimethylamino)phenyl)ethylammonium iodide.

Acylation: While less common than O-acylation of the alcohol, the nitrogen can act as a nucleophile towards acylating agents. This reactivity is exemplified by the mechanism of 4-(dimethylamino)pyridine (DMAP) as an acylation catalyst, where the dimethylamino nitrogen attacks the acyl donor. utrgv.edu A similar reaction with this compound and an acyl chloride could lead to the formation of an acylammonium species, although reaction at the more nucleophilic and less hindered hydroxyl group is generally favored.

Reactions of the Phenyl Ring

The phenyl ring is susceptible to electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome of this substitution is dictated by the existing substituents. The dimethylamino group is a powerful activating group and an ortho, para-director due to its strong +R (resonance) effect, which donates electron density into the ring and stabilizes the arenium ion intermediate. wikipedia.orguci.edu The 2-hydroxyethyl group is a weakly activating ortho, para-director. The directing influence of the potent dimethylamino group dominates, meaning incoming electrophiles will preferentially substitute at the positions ortho to it (C3 and C5).

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would yield 2-(2-bromo-4-(dimethylamino)phenyl)ethanol and 2-(2,6-dibromo-4-(dimethylamino)phenyl)ethanol.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂), leading to the formation of 2-(4-(dimethylamino)-2-nitrophenyl)ethanol. masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) results in the addition of a sulfonic acid group (-SO₃H) to form 4-(dimethylamino)-3-(2-hydroxyethyl)benzenesulfonic acid.

Friedel-Crafts Alkylation/Acylation: These reactions, using an alkyl/acyl halide and a Lewis acid catalyst (e.g., AlCl₃), would also result in substitution at the ortho positions. masterorganicchemistry.com

| Reaction | Reagents | Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 2-(2-Bromo-4-(dimethylamino)phenyl)ethanol |

| Nitration | HNO₃, H₂SO₄ | 2-(4-(Dimethylamino)-2-nitrophenyl)ethanol |

| Sulfonation | SO₃, H₂SO₄ | 4-(Dimethylamino)-3-(2-hydroxyethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(Dimethylamino)-3-(2-hydroxyethyl)phenyl)ethan-1-one |

Synthesis and Characterization of Novel Derivatives

The synthesis of pyrrolidinone derivatives from this compound is not directly reported in the literature reviewed. However, a plausible synthetic route can be proposed based on established organic chemistry principles. The ethanol side chain would first need to be elaborated into a four-carbon chain containing a nitrogen atom.

One potential, albeit multi-step, pathway could involve:

Oxidation of the primary alcohol of this compound to the corresponding carboxylic acid, 4-(dimethylamino)phenylacetic acid.

Amidation of the carboxylic acid to form an N-substituted amide.

Cyclization of the resulting amide to form the pyrrolidinone ring.

Alternatively, a more convergent approach might involve the reaction of a derivative of 4-(dimethylamino)benzaldehyde (B131446) with a reagent that can introduce the necessary functionality for pyrrolidinone formation in a single step, such as in a multicomponent reaction. nih.gov

Chromenone and chromene derivatives are an important class of heterocyclic compounds with diverse biological activities. While direct synthesis from this compound is not described, it can serve as a precursor to key intermediates. For example, oxidation of the ethanol group would yield 4-(dimethylamino)benzaldehyde. This aldehyde is a common starting material for the synthesis of various heterocyclic systems.

The synthesis of chromenone derivatives can be achieved through various condensation reactions. For instance, the Pechmann condensation involves the reaction of a phenol with a β-ketoester under acidic conditions. A Knoevenagel condensation of 4-(dimethylamino)benzaldehyde with an active methylene (B1212753) compound like a β-ketoester, followed by cyclization with a phenol, could lead to the formation of a chromenone ring system bearing the 4-(dimethylamino)phenyl substituent.

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common method for their synthesis involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine or its derivatives. dergipark.org.trresearchgate.netnih.gov

To synthesize a pyrazoline derivative from this compound, the first step would be to prepare a suitable chalcone. This can be achieved via a Claisen-Schmidt condensation between an acetophenone derivative and an aromatic aldehyde. scialert.netuobaghdad.edu.iq By oxidizing this compound to 4-(dimethylamino)benzaldehyde, this can then be reacted with an acetophenone in the presence of a base to form a chalcone of the type (E)-1-phenyl-3-(4-(dimethylamino)phenyl)prop-2-en-1-one.

Subsequent reaction of this chalcone with hydrazine hydrate (H₂NNH₂·H₂O) in a suitable solvent like ethanol would lead to the formation of the corresponding pyrazoline derivative, 5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. bohrium.com

Table of Pyrazoline Synthesis Steps:

| Step | Reaction | Reactants | Product |

| 1 | Oxidation | This compound | 4-(Dimethylamino)benzaldehyde |

| 2 | Claisen-Schmidt Condensation | 4-(Dimethylamino)benzaldehyde, Acetophenone | Chalcone |

| 3 | Cyclization | Chalcone, Hydrazine Hydrate | Pyrazoline Derivative |

Benzothiazepines are seven-membered heterocyclic compounds containing a benzene (B151609) ring fused to a thiazepine ring. A well-established route to 1,5-benzothiazepines involves the reaction of α,β-unsaturated ketones (chalcones) with 2-aminothiophenol. nih.govresearchgate.net

Similar to the synthesis of pyrazolines, the key intermediate is a chalcone derived from this compound. The chalcone, prepared as described in the previous section, can be reacted with 2-aminothiophenol in the presence of a catalyst, such as zinc acetate or acetic acid, to yield the corresponding 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepine. The reaction proceeds via a Michael addition of the thiol group to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.

Table of Benzothiazepine Synthesis Steps:

| Step | Reaction | Reactants | Product |

| 1 | Oxidation | This compound | 4-(Dimethylamino)benzaldehyde |

| 2 | Claisen-Schmidt Condensation | 4-(Dimethylamino)benzaldehyde, Acetophenone | Chalcone |

| 3 | Cyclocondensation | Chalcone, 2-Aminothiophenol | Benzothiazepine Derivative |

Stilbazolium and Azobenzenesulfonate Derivatives

The chemical structure of this compound, featuring a nucleophilic dimethylamino group and an activated aromatic ring, makes it a valuable precursor for the synthesis of various dye molecules, including stilbazolium and azobenzenesulfonate derivatives. These derivatives are of significant interest due to their optical properties, finding applications in fields such as nonlinear optics and as pH indicators.

Stilbazolium Derivatives

Stilbazolium dyes are a class of organic salts characterized by a pyridinium ring linked to a substituted styrene (B11656) moiety. They are renowned for their large second-order nonlinear optical (NLO) properties. The synthesis of stilbazolium derivatives from this compound typically involves a multi-step process. First, the ethanol group can be oxidized to an aldehyde, forming 4-(dimethylamino)phenylacetaldehyde. This aldehyde can then undergo a Knoevenagel-type condensation with a substituted picolinium salt (e.g., 4-picolinium salts) in the presence of a basic catalyst like piperidine. The resulting product is a stilbazolium cation, which can be isolated as a salt with various counter-anions.

The NLO properties of these materials arise from the intramolecular charge transfer from the electron-donating dimethylamino group through the π-conjugated bridge to the electron-accepting pyridinium ring. The efficiency of this charge transfer, and thus the magnitude of the NLO effect, can be tuned by modifying the substituents on both the phenyl and pyridinium rings, as well as by changing the counter-anion.

| Derivative Class | General Structure | Key Synthetic Step | Potential Application |

| Stilbazolium Salts | [(CH₃)₂N-C₆H₄-CH=CH-C₅H₄N⁺-R]X⁻ | Knoevenagel condensation | Nonlinear optics |

Azobenzenesulfonate Derivatives

Azobenzenesulfonate derivatives are a class of azo dyes. The synthesis of an azobenzenesulfonate derivative from this compound would involve an azo coupling reaction. This reaction entails the electrophilic substitution of a diazonium salt onto the activated aromatic ring of the this compound.

The process begins with the diazotization of sulfanilic acid. Sulfanilic acid is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt, 4-sulfobenzenediazonium chloride. researchgate.netwikipedia.orgunb.ca This diazonium salt then acts as an electrophile in the subsequent coupling reaction.

The 4-sulfobenzenediazonium salt is then added to a solution of this compound. The electron-donating dimethylamino group strongly activates the aromatic ring, directing the electrophilic attack of the diazonium ion to the ortho position relative to the dimethylamino group. The coupling reaction typically proceeds in a slightly alkaline or neutral medium to facilitate the reaction. The resulting product is an azobenzenesulfonate dye, which may exhibit pH-indicator properties due to the presence of the acidic sulfonic acid group and the basic dimethylamino group. For instance, the well-known indicator methyl orange is synthesized by a similar coupling of diazotized sulfanilic acid with N,N-dimethylaniline. studylib.net

| Derivative Class | General Structure | Key Synthetic Step | Potential Application |

| Azobenzenesulfonates | HSO₃-C₆H₄-N=N-C₆H₃(CH₂CH₂OH)-N(CH₃)₂ | Azo coupling | pH indicators, Dyes |

Boron Chelates and Boratetrazines

The presence of both a nitrogen atom (from the dimethylamino group) and an oxygen atom (from the ethanol group) in this compound allows it to act as a potential bidentate ligand for the formation of boron chelates. Furthermore, the reactive nature of the molecule opens pathways to more complex boron-containing heterocycles like boratetrazines, although such derivatives are less common.

Boron Chelates

Boron chelates are coordination compounds where a boron atom is bonded to two or more atoms of a single ligand, forming a ring structure. This compound can, in principle, act as an N,O-bidentate ligand. The formation of a boron chelate would typically involve the reaction of this compound with a suitable boron precursor, such as boron trifluoride (BF₃) or a boronic acid (RB(OH)₂), often in the presence of a base.

The lone pair of electrons on the nitrogen of the dimethylamino group and the oxygen of the hydroxyl group can coordinate to the Lewis acidic boron center. The reaction with BF₃, for example, would likely lead to the formation of a fluorescent BF₂ chelate, a class of compounds known for their bright emission and potential applications in bioimaging and materials science. rsc.org The stability and photophysical properties of the resulting boron chelate would be influenced by the rigidity of the newly formed ring and the electronic nature of the substituents on the aromatic ring. The strong electron-donating dimethylamino group is expected to lead to a red-shifted absorption and emission compared to less substituted analogues.

| Derivative Class | General Structure | Key Synthetic Step | Potential Application |

| Boron Chelates (e.g., with BF₂) | C₁₀H₁₄NO-BF₂ | Chelation with a boron precursor (e.g., BF₃·OEt₂) | Fluorescent dyes, Bioimaging |

Boratetrazines

Boratetrazines are heterocyclic compounds containing a six-membered ring with one boron, four nitrogen atoms, and one carbon atom. The synthesis of boratetrazines is complex and there are no direct reports of their synthesis from this compound. However, in principle, derivatives of this compound could be incorporated into such heterocyclic systems. This would likely involve a multi-step synthesis where the this compound is first converted into a more reactive intermediate, such as an amidine or a related nitrogen-rich functional group, which could then participate in a cyclization reaction with a boron-containing reagent. Given the synthetic complexity, the formation of simple boron chelates is a more direct and explored derivatization route for molecules of this type.

Other Heterocyclic Derivatives

The versatile structure of this compound and its potential derivatives allows for its theoretical application in the synthesis of a variety of other heterocyclic compounds, including indoles, quinolines, and benzothiazoles. These syntheses would typically involve the modification of the ethanol group and/or the utilization of the reactive aromatic ring in well-established cyclization reactions.

Indole Derivatives

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org To synthesize an indole derivative from this compound, the compound would first need to be converted into a suitable phenylhydrazine derivative. This could be achieved by nitrosation of the N,N-dimethylaniline moiety followed by reduction. The resulting hydrazine could then be reacted with an appropriate aldehyde or ketone (e.g., acetone, pyruvic acid) to form a hydrazone. Subsequent acid-catalyzed cyclization of this hydrazone would yield the corresponding indole derivative. The specific substitution pattern on the indole ring would be determined by the choice of the carbonyl compound. alfa-chemistry.com

Quinoline Derivatives

The Skraup-Doebner-von Miller reaction is a widely used method for the synthesis of quinolines, involving the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.orgnih.gov To utilize this compound in this synthesis, it would first need to be converted to the corresponding aniline derivative by removal of the N-methyl groups, or used to prepare a derivative that can undergo the reaction. A more direct approach would be to utilize the existing N,N-dimethylaniline structure. While the classic Skraup-Doebner-von Miller reaction typically uses primary anilines, modifications of this reaction exist. For instance, the reaction of N,N-dimethylaniline with α,β-unsaturated aldehydes or ketones under strongly acidic and oxidizing conditions could theoretically lead to the formation of a quinolinium salt, which is a derivative of quinoline.

Benzothiazole Derivatives

Benzothiazoles are commonly synthesized by the condensation of 2-aminothiophenols with carboxylic acids, aldehydes, or other carbonyl compounds. ijper.orgekb.eg To synthesize a benzothiazole derivative incorporating the this compound moiety, one could envision a reaction where a derivative of this compound acts as the carbonyl component. For example, if the ethanol group is oxidized to a carboxylic acid (4-(dimethylamino)phenylacetic acid), this acid could then be condensed with a 2-aminothiophenol in the presence of a dehydrating agent like polyphosphoric acid to form the corresponding 2-substituted benzothiazole. ekb.eg Alternatively, if the ethanol group is oxidized to an aldehyde, it could also be condensed with a 2-aminothiophenol to yield the benzothiazole derivative.

| Heterocycle | General Synthetic Strategy | Key Intermediate/Reaction |

| Indole | Fischer Indole Synthesis | Formation of a phenylhydrazone derivative |

| Quinoline | Skraup-Doebner-von Miller Reaction | Reaction with α,β-unsaturated carbonyls |

| Benzothiazole | Condensation with 2-aminothiophenol | Oxidation to a carboxylic acid or aldehyde |

Advanced Applications in Materials Science and Technology Based on Derivatives

Nonlinear Optical (NLO) Materials Development

Derivatives of 2-(4-(dimethylamino)phenyl)ethanol are promising candidates for nonlinear optical (NLO) materials, which are crucial for technologies like optical data storage, image processing, and optical switching. The strong electron-donating nature of the dimethylamino-phenyl group is a key feature in the design of high-performance NLO chromophores.

The fundamental design principle for second-order NLO chromophores is the creation of a "push-pull" system. This involves connecting a strong electron-donating group (the "push") to a strong electron-accepting group (the "pull") via a π-conjugated bridge. The 4-(dimethylamino)phenyl group is an excellent electron donor for this purpose.

Key design strategies include:

Donor-Acceptor Strength: The NLO response is enhanced by pairing a potent donor, such as the dimethylamino-phenyl moiety, with a powerful electron acceptor.

π-Conjugated Bridge: The length and nature of the conjugated bridge (e.g., polyenes, thiophenes) are critical for efficient intramolecular charge transfer (ICT) between the donor and acceptor, which is essential for a large NLO effect. nih.gov Rigidifying the π-bridge can lead to a significant enhancement of the molecular quadratic hyperpolarizability (μβ). nih.gov

Molecular Architecture: Incorporating NLO-active chromophores as side chains on a polymer backbone is a common strategy. This approach can increase the density of chromophores without causing phase separation, leading to materials with higher NLO effects.

Derivatives based on the related 2-(ethyl(phenyl)amino)ethanol have been successfully incorporated into polymer backbones to create materials with significant quadratic NLO properties. nih.gov In these systems, the amino-ethanol fragment serves as a versatile anchor for building more complex chromophore structures. For instance, chromophores with a diethylaminophenyl donor coupled through a tetraene bridge to acceptors like tricyanofuran (TCF) have been synthesized and investigated, demonstrating the effectiveness of this molecular design.

In the field of organic photovoltaics (OPVs), there is a continuous search for new materials to improve power conversion efficiencies (PCE). The architecture of OPVs typically relies on a bulk heterojunction (BHJ) consisting of an electron donor and an electron acceptor material. researchgate.netnih.gov The 4-(dimethylamino)phenyl group, being a strong electron donor, makes its derivatives attractive for use in the donor component of these devices. nih.govrsc.org

While fullerene derivatives have historically dominated as acceptor materials, the development of non-fullerene acceptors (NFAs) has opened new avenues for donor material design. researchgate.netmagtech.com.cn The goal is to create donor-acceptor pairs with complementary absorption spectra and well-aligned frontier molecular orbitals (HOMO-LUMO levels) to facilitate efficient exciton (B1674681) dissociation and charge transport. magtech.com.cn

Although specific high-performance OPVs based directly on derivatives of this compound are not prominently reported, the fundamental properties of the dimethylamino-phenyl scaffold make it a relevant building block. Polythiophene-based polymers are widely studied as donor materials, and their properties can be tuned by incorporating various functional groups. rsc.org The principles of donor design for NFA-based solar cells focus on modulating energy levels and aggregation properties, areas where the electronic influence of the dimethylamino-phenyl group could be beneficial. rsc.org

Fluorescent Probes and Dyes

The intramolecular charge transfer (ICT) character of molecules containing the 4-(dimethylamino)phenyl group also makes them excellent candidates for fluorescent probes and dyes. These materials can exhibit sensitivity to their local environment, a property known as solvatochromism.

The design of fluorescent sensors based on this scaffold again utilizes the push-pull concept. The 4-(dimethylamino)phenyl group acts as the electron donor, and when linked to an electron-accepting moiety, excitation with light can lead to an ICT state that is highly sensitive to solvent polarity. nih.govresearchgate.net This sensitivity results in changes in the emission wavelength (color) and intensity of the fluorescence.

Key characteristics of these fluorescent dyes include:

Solvatochromism: Many derivatives show positive solvatochromism, where the emission peak shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This is because more polar solvents stabilize the charge-separated excited state. scispace.com Some systems can even exhibit reverse solvatochromism. researchgate.net

Large Stokes Shift: A large separation between the absorption and emission maxima (Stokes shift) is desirable for fluorescent probes to minimize self-absorption and improve detection sensitivity. Dyes based on this scaffold can achieve large Stokes shifts, particularly in polar solvents. nih.govscispace.com

Tunable Properties: The photophysical properties can be tuned by altering the electron-accepting group or the conjugated bridge. researchgate.net For example, N-butyl-4-styryl-1,8-naphthalimide dyes containing a dimethylamino group in the styryl fragment show high Stokes shifts and fluorescence in the long-wavelength visible region. scispace.com